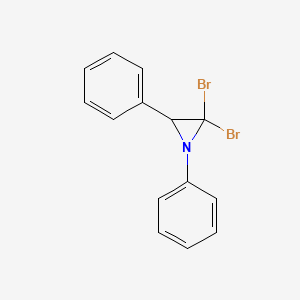
2,2-Dibromo-1,3-diphenylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1,3-diphenylaziridine is an organic compound characterized by the presence of two bromine atoms and two phenyl groups attached to an aziridine ring Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1,3-diphenylaziridine can be synthesized through the bromination of 1,3-diphenylaziridine. The reaction typically involves the addition of bromine to the aziridine ring under controlled conditions to ensure selective bromination. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at low levels to prevent over-bromination and decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1,3-diphenylaziridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1,3-diphenylaziridine by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of aziridine N-oxides under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Major Products Formed
Substitution: Formation of aziridine derivatives with different functional groups.
Reduction: Formation of 1,3-diphenylaziridine.
Oxidation: Formation of aziridine N-oxides.
Scientific Research Applications
2,2-Dibromo-1,3-diphenylaziridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1,3-diphenylaziridine involves its high reactivity due to the strained aziridine ring and the presence of bromine atoms. The compound can interact with nucleophiles, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants it encounters .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylaziridine: Lacks the bromine atoms, making it less reactive.
2,2-Dibromo-1,1,1,3,3,3-hexaalkyltrisilanes: Contains bromine atoms but has a different core structure.
Uniqueness
2,2-Dibromo-1,3-diphenylaziridine is unique due to its combination of a strained aziridine ring and two bromine atoms, which confer high reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
39072-51-0 |
|---|---|
Molecular Formula |
C14H11Br2N |
Molecular Weight |
353.05 g/mol |
IUPAC Name |
2,2-dibromo-1,3-diphenylaziridine |
InChI |
InChI=1S/C14H11Br2N/c15-14(16)13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
AVTCNCHUQPVGJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N2C3=CC=CC=C3)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















